![molecular formula C16H19N5 B564263 3-Benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine CAS No. 186895-85-2](/img/structure/B564263.png)

3-Benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

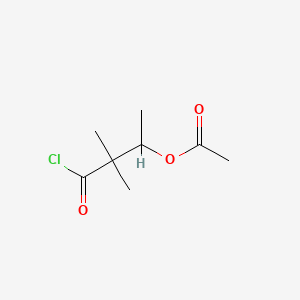

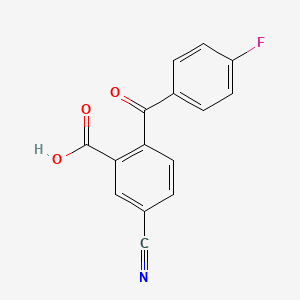

3-Benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine is an organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .

Molecular Structure Analysis

The molecular formula of 3-Benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine is C16H19N5 . The average mass is 281.356 Da and the monoisotopic mass is 281.164032 Da .Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

The pyrazolo[3,4-d]pyrimidin-4-amine scaffold, similar to the compounds discussed in the literature, plays a crucial role in the synthesis of various heterocyclic compounds. These scaffolds are foundational in medicinal chemistry due to their broad synthetic applications and bioavailability. Research indicates that such structures are key precursors in the pharmaceutical industry, highlighting their significance in developing medicinally relevant compounds (Parmar, Vala, & Patel, 2023). Additionally, the use of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds, including 3-Benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine derivatives, emphasizes the ongoing exploration of more efficient synthetic methods in organic chemistry.

Role in Drug Development

Compounds within the pyrazolo[3,4-d]pyrimidin-4-amine class have shown potential in drug development due to their diverse pharmacological activities. For example, zaleplon, a sedative-hypnotic agent, utilizes a similar pyrazolo[3,4-d]pyrimidine structure, indicating the utility of this scaffold in central nervous system (CNS) acting drugs. The development of zaleplon underscores the importance of such chemical structures in creating new therapeutic agents with reduced side effects compared to traditional medications (Heydorn, 2000).

Antimicrobial Applications

Recent studies have also explored the antimicrobial potential of compounds featuring the pyrazolo[3,4-d]pyrimidin-4-amine moiety. These investigations are part of a broader effort to address the rising challenge of antibiotic-resistant bacterial strains. Research into hybrids containing similar structures has highlighted their potential in combating bacterial infections, including those caused by Staphylococcus aureus. This research direction indicates a promising future for derivatives of 3-Benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine in developing new antimicrobial agents (Li & Zhang, 2021).

Optoelectronic and Material Science

In the realm of material science, pyrimidine and its derivatives have been investigated for their applications in optoelectronic materials. The structural features of pyrimidines, including those similar to 3-Benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine, contribute to their utility in creating novel materials for electronic devices and luminescent elements. This research underscores the versatility of the pyrimidine scaffold in both medicinal chemistry and materials science, showcasing its potential in developing advanced materials for technological applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Propriétés

IUPAC Name |

3-benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5/c1-16(2,3)21-15-13(14(17)18-10-19-15)12(20-21)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H2,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRVCTFFEZBXCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652424 |

Source

|

| Record name | 3-Benzyl-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine | |

CAS RN |

186895-85-2 |

Source

|

| Record name | 3-Benzyl-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564182.png)

![Morpholine, 4-[2-[(2-methylpropyl)thio]-1-thioxoethyl]- (9CI)](/img/no-structure.png)